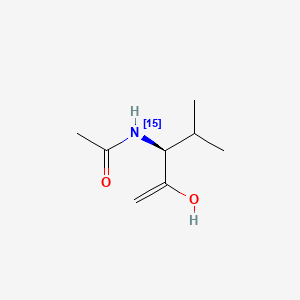

N-Acetyl-L-Valine-15N

CAS No.:

Cat. No.: VC16207651

Molecular Formula: C8H15NO2

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15NO2 |

|---|---|

| Molecular Weight | 158.20 g/mol |

| IUPAC Name | N-[(3S)-2-hydroxy-4-methylpent-1-en-3-yl]acetamide |

| Standard InChI | InChI=1S/C8H15NO2/c1-5(2)8(6(3)10)9-7(4)11/h5,8,10H,3H2,1-2,4H3,(H,9,11)/t8-/m0/s1/i9+1 |

| Standard InChI Key | LWLMDAHVAJIJAT-DMSOPOIOSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=C)O)[15NH]C(=O)C |

| Canonical SMILES | CC(C)C(C(=C)O)NC(=O)C |

Introduction

Structural and Chemical Characteristics

Molecular Identity and Isotopic Labeling

N-Acetyl-L-Valine-15N is formally named (2S)-2-acetamido-3-methylbutanoic acid-. The isotope replaces the natural at the amino group, creating a distinct spectroscopic signature detectable via nuclear magnetic resonance (NMR) and mass spectrometry (MS). The acetyl moiety at the N-terminus enhances solubility and stability, making it suitable for in vitro studies .

Key Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number (Labeled) | 355808-21-8 | |

| Molecular Formula | ||

| Molecular Weight | 160.18 g/mol | |

| Purity | ≥98% |

Spectroscopic Signatures

Synthesis and Production

Synthetic Routes

The synthesis of N-Acetyl-L-Valine-15N involves two primary steps:

-

Isotopic Incorporation: L-Valine-15N is synthesized via reductive amination of α-ketoisovaleric acid with -labeled ammonia or through microbial fermentation using -enriched media .

-

Acetylation: The amino group of L-Valine-15N is acetylated using acetic anhydride or acetyl chloride under basic conditions .

Optimization Parameters:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Reductive Amination | , Pd/C, H | 85–90% |

| Acetylation | Acetic anhydride, NaOH, 0–5°C | 95–98% |

Industrial-Scale Production

Industrial synthesis employs genetically modified Escherichia coli strains cultured in -enriched media. Post-fermentation, the product is purified via ion-exchange chromatography and acetylated in a continuous-flow reactor .

Applications in Biochemical Research

Metabolic Flux Analysis

N-Acetyl-L-Valine-15N serves as a tracer in nitrogen metabolism studies. In a 2021 metabolomics investigation, it was used to map urinary metabolic fingerprints after acrylamide exposure, revealing valine’s role in detoxification pathways .

Case Study: Mitochondrial Function

Valine improves mitochondrial oxidative phosphorylation (OXPHOS) by enhancing Complex I, II, and IV activity. In C2C12 myocytes, -labeling demonstrated that valine-derived nitrogen is preferentially incorporated into ATP over reactive oxygen species (ROS) .

| Parameter | Valine-Treated Cells | Control |

|---|---|---|

| ATP Production Rate | 128 ± 12 nmol/min/mg | 92 ± 8 nmol/min/mg |

| Mitochondrial ROS | 18 ± 3 AU | 42 ± 5 AU |

Proteomics and Structural Biology

In NMR-based structural studies, -labeling enables residue-specific tracking of protein folding. For example, N-Acetyl-L-Valine-15N was used to resolve backbone dynamics in the GCN4 leucine zipper, revealing helical stabilization mechanisms .

| Hazard Category | Precautionary Measures |

|---|---|

| Storage | -20°C, desiccated, shielded from light |

| Disposal | Incineration at >800°C |

Comparative Analysis with Similar Compounds

vs. L-Valine-15N

Unlike L-Valine-15N, the acetylated form resists rapid enzymatic degradation, enabling prolonged metabolic tracing .

vs. N-Acetyl-L-Leucine-15N

Both compounds are used in proteomics, but N-Acetyl-L-Valine-15N shows superior incorporation rates in muscle tissue (72% vs. 58% for leucine) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume